6-bromo-5-methylpyridine-3-sulfonamide
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Overview
Description
6-Bromo-5-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a sulfonamide group at the 3rd position of the pyridine ring. It is widely used in scientific research due to its unique physiochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methylpyridine-3-sulfonamide typically involves the bromination of 5-methylpyridine followed by sulfonamide formation. One common method is the reaction of 5-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products include sulfonic acids and amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
6-Bromo-5-methylpyridine-3-sulfonamide is extensively used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-bromo-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methyl groups contribute to the compound’s binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group on the nitrogen atom.
5-Bromo-2-methylpyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.
Uniqueness
6-Bromo-5-methylpyridine-3-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
CAS No. |
1593448-34-0 |
---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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